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molecular formula C10H21NO4S B8651073 Ethyl 7-(methanesulfonamido)heptanoate

Ethyl 7-(methanesulfonamido)heptanoate

Cat. No. B8651073
M. Wt: 251.35 g/mol
InChI Key: LSDSWODYQPBKJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04033996

Procedure details

A stirred suspension of sodium hydride (57%) (2.33 g., 0.055 mole) in a solvent mixture of benzene (50 ml.) and dimethylformamide (50 ml.) is treated, over 30 minutes with methanesulfonamide (4.75 g., 0.055 mole). This mixture is heated on the steam bath for 1.5 hours, then cooled to room temperature. At this temperature is added ethyl 7-bromoheptanoate (13 g., 0.055 mole) and the reaction is heated at 90° C. for twenty hours. The reaction is poured into water (200 ml.), neutralized with hydrochloric acid and extracted with ethyl acetate (2× 100 ml.). The ethyl acetate layer is washed with brine, dried over sodium sulfate, then concentrated in vacuo. The yield of ethyl 7-(methanesulfonamido)heptanoate is 7.1 g. (51%) boiling 165°-168°/0.1 mm.
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
4.75 g
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][S:4]([NH2:7])(=[O:6])=[O:5].Br[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16].Cl>O.CN(C)C=O.C1C=CC=CC=1>[CH3:3][S:4]([NH:7][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])(=[O:6])=[O:5] |f:0.1|

Inputs

Step One
Name
Quantity
2.33 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
4.75 g
Type
reactant
Smiles
CS(=O)(=O)N
Step Three
Name
Quantity
13 g
Type
reactant
Smiles
BrCCCCCCC(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture is heated on the steam bath for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction is heated at 90° C. for twenty hours
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2× 100 ml.)
WASH
Type
WASH
Details
The ethyl acetate layer is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
boiling 165°-168°

Outcomes

Product
Name
Type
Smiles
CS(=O)(=O)NCCCCCCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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